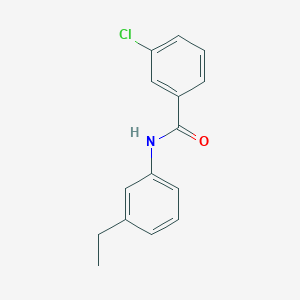![molecular formula C35H30Cl2N4O2S2 B331191 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B331191.png)
2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with thiophene and chloro substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while substitution of the chloro groups would result in the corresponding substituted derivatives.
科学研究应用
2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or photophysical properties.
作用机制
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline and thiophene moieties can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its bioactivity.
相似化合物的比较
Similar Compounds
- 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
- N-[7-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)heptyl]-4-quinolinecarboxamide
Uniqueness
Compared to similar compounds, 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE exhibits unique properties due to the presence of both quinoline and thiophene rings, which contribute to its distinct electronic and steric characteristics. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C35H30Cl2N4O2S2 |
|---|---|
分子量 |
673.7 g/mol |
IUPAC 名称 |
2-(5-chlorothiophen-2-yl)-N-[7-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]heptyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C35H30Cl2N4O2S2/c36-32-16-14-30(44-32)28-20-24(22-10-4-6-12-26(22)40-28)34(42)38-18-8-2-1-3-9-19-39-35(43)25-21-29(31-15-17-33(37)45-31)41-27-13-7-5-11-23(25)27/h4-7,10-17,20-21H,1-3,8-9,18-19H2,(H,38,42)(H,39,43) |
InChI 键 |
BJNOWLPQMZUKPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B331108.png)
![(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B331114.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B331116.png)
![2-{5-[(4-Propylphenoxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B331117.png)
![Ethyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331119.png)


![Methyl 2-[({2-nitrophenoxy}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331123.png)



![ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B331128.png)
![methyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331130.png)

